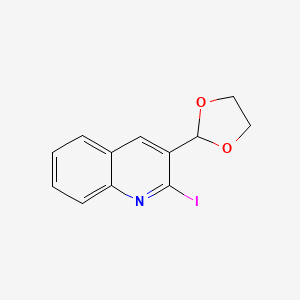










|
REACTION_CXSMILES
|
O.[NH2:2][NH2:3].C1O[CH:7]([C:8]2[C:9](I)=[N:10][C:11]3[C:16]([CH:17]=2)=[CH:15][CH:14]=[CH:13][CH:12]=3)OC1.C(N(CC)CC)C.Cl>CO>[NH:2]1[C:9]2=[N:10][C:11]3[C:16]([CH:17]=[C:8]2[CH:7]=[N:3]1)=[CH:15][CH:14]=[CH:13][CH:12]=3 |f:0.1|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
65.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1COC(C=2C(=NC3=CC=CC=C3C2)I)O1
|
|
Name
|
hydrate
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
28 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
|
Type
|
ADDITION
|
|
Details
|
is added
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for another six and one-half hours
|
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxing
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled
|
|
Type
|
ADDITION
|
|
Details
|
poured onto ice
|
|
Type
|
WAIT
|
|
Details
|
to stand for two days
|
|
Duration
|
2 d
|
|
Type
|
CUSTOM
|
|
Details
|
A red solid is removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated by rotary evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
to remove methanol
|
|
Type
|
FILTRATION
|
|
Details
|
the cream colored precipitate is filtered
|
|
Type
|
WASH
|
|
Details
|
washed with water and air
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
gives an analytical sample, melting point 207°-208° C., calcd
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |